molecular formula C18H14F2N2OS B2591620 1-(3,4-difluorophenyl)-3-{[(2-methylphenyl)methyl]sulfanyl}-1,2-dihydropyrazin-2-one CAS No. 900007-75-2

1-(3,4-difluorophenyl)-3-{[(2-methylphenyl)methyl]sulfanyl}-1,2-dihydropyrazin-2-one

Cat. No.: B2591620
CAS No.: 900007-75-2
M. Wt: 344.38
InChI Key: NLNGLSYWOWPRIX-UHFFFAOYSA-N
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Description

1-(3,4-difluorophenyl)-3-{[(2-methylphenyl)methyl]sulfanyl}-1,2-dihydropyrazin-2-one is a potent and selective chemical probe targeting the Dual-specificity tyrosine-regulated kinase 1A (DYRK1A). DYRK1A is a serine/threonine kinase implicated in multiple critical cellular processes, and its dysregulation is associated with pathological conditions such as Down syndrome and neurodegenerative diseases like Alzheimer's . The compound exerts its effects by competitively inhibiting the ATP-binding site of DYRK1A, thereby modulating the phosphorylation of key substrates, including proteins involved in tau pathology and amyloid precursor protein (APP) metabolism. Beyond neuroscience, this inhibitor is a valuable tool for oncological research, as DYRK1A activity influences cell cycle progression and proliferation in certain cancer models, such as glioblastoma . Its specific structural features, including the difluorophenyl and benzylsulfanyl moieties, contribute to high kinase selectivity and cellular potency, making it an essential compound for investigating DYRK1A signaling pathways, validating new therapeutic targets, and conducting high-content phenotypic screening in disease-relevant cellular systems.

Properties

IUPAC Name

1-(3,4-difluorophenyl)-3-[(2-methylphenyl)methylsulfanyl]pyrazin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14F2N2OS/c1-12-4-2-3-5-13(12)11-24-17-18(23)22(9-8-21-17)14-6-7-15(19)16(20)10-14/h2-10H,11H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NLNGLSYWOWPRIX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1CSC2=NC=CN(C2=O)C3=CC(=C(C=C3)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14F2N2OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3,4-difluorophenyl)-3-{[(2-methylphenyl)methyl]sulfanyl}-1,2-dihydropyrazin-2-one typically involves the following steps:

    Formation of the pyrazinone core: This can be achieved through the cyclization of appropriate precursors under controlled conditions.

    Introduction of the difluorophenyl group: This step involves the substitution of hydrogen atoms on the phenyl ring with fluorine atoms using fluorinating agents.

    Attachment of the sulfanyl group: The sulfanyl group can be introduced through nucleophilic substitution reactions.

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

1-(3,4-difluorophenyl)-3-{[(2-methylphenyl)methyl]sulfanyl}-1,2-dihydropyrazin-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).

    Reducing agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).

    Substitution reagents: Halogenating agents, nucleophiles like thiols or amines.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions may introduce various functional groups.

Scientific Research Applications

Medicinal Chemistry

  • Antibacterial Activity :
    Recent studies have indicated that derivatives of dihydropyrazine exhibit significant antibacterial properties. The presence of the difluorophenyl group enhances the interaction with bacterial targets, potentially leading to the development of new antibiotics effective against resistant strains.
    • Case Study : A study conducted on various dihydropyrazine derivatives showed that compounds with electron-withdrawing groups like difluorophenyl exhibited increased potency against Gram-positive bacteria. The compound's structure allows for better penetration through bacterial membranes.

Material Science

  • Polymer Synthesis :
    The compound can serve as a building block in the synthesis of novel polymers. Its unique functional groups can be utilized to create materials with specific properties such as enhanced thermal stability and chemical resistance.
    • Case Study : Research has demonstrated that incorporating sulfanyl groups into polymer backbones can improve mechanical properties and thermal stability. This opens avenues for developing high-performance materials suitable for industrial applications.

Agrochemicals

  • Pesticide Development :
    The compound's structural characteristics may also lend themselves to applications in agrochemicals, particularly as potential pesticide agents. The ability to modify the compound's side chains could lead to the synthesis of effective herbicides or insecticides.
    • Case Study : A series of experiments evaluated the efficacy of similar compounds in pest control. Results indicated that modifications to the aromatic rings significantly affected insecticidal activity, suggesting that this compound could be optimized for agricultural use.
CompoundActivity TypeTarget OrganismReference
1-(3,4-difluorophenyl)-3-{[(2-methylphenyl)methyl]sulfanyl}-1,2-dihydropyrazin-2-oneAntibacterialStaphylococcus aureus
Similar Dihydropyrazine DerivativeAntibacterialEscherichia coli
Polymer Derived from DihydropyrazineMechanical StrengthN/AInternal Study

Synthesis Methods Overview

The synthesis of this compound typically involves multi-step organic reactions:

  • Formation of Dihydropyrazine Ring : Cyclization under acidic conditions.
  • Introduction of Difluorophenyl Group : Nucleophilic aromatic substitution.
  • Attachment of Methylsulfanyl Group : Thiol-ene reaction or similar methods.

Mechanism of Action

The mechanism of action of 1-(3,4-difluorophenyl)-3-{[(2-methylphenyl)methyl]sulfanyl}-1,2-dihydropyrazin-2-one involves its interaction with specific molecular targets and pathways. These may include:

    Enzyme inhibition: The compound may inhibit certain enzymes, affecting metabolic pathways.

    Receptor binding: It may bind to specific receptors, modulating cellular signaling pathways.

    DNA interaction: The compound may interact with DNA, affecting gene expression and cell proliferation.

Biological Activity

1-(3,4-Difluorophenyl)-3-{[(2-methylphenyl)methyl]sulfanyl}-1,2-dihydropyrazin-2-one is a complex organic compound that has garnered attention due to its potential biological activities. This article reviews the compound's structure, synthesis, and biological activity, including relevant data tables and case studies.

Chemical Structure

The compound can be represented by the following structural formula:

C18H18F2N4OS\text{C}_{18}\text{H}_{18}\text{F}_2\text{N}_4\text{OS}

IUPAC Name: this compound

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. The general synthetic route includes:

  • Formation of the Dihydropyrazinone Core: This is achieved through cyclization reactions involving appropriate precursors.
  • Introduction of the Difluorophenyl Group: Nucleophilic aromatic substitution is commonly used to attach the difluorophenyl moiety.
  • Attachment of the Methylsulfanyl Group: This step often involves thiol-ene reactions or similar methodologies.

Biological Activity

The biological activity of this compound has been investigated in various studies, revealing its potential therapeutic applications.

The compound's mechanism of action may involve interaction with specific molecular targets such as enzymes or receptors related to metabolic pathways. The difluorophenyl group enhances binding affinity, while the sulfanyl moiety may influence pharmacokinetic properties.

Anticancer Activity

A study evaluated the cytotoxic effects of similar compounds on human cancer cell lines. For instance, derivatives with analogous structures demonstrated significant activity against breast cancer (MCF-7) and colon carcinoma (HCT-116) cell lines. The IC50 values for these compounds ranged from 6.2 μM to 43.4 μM, indicating promising anticancer potential .

CompoundCancer Cell LineIC50 (μM)
Compound AMCF-76.2
Compound BT47D43.4
Compound CHCT-11627.3

Antimicrobial Activity

In another study focusing on related compounds, it was found that several derivatives exhibited significant antibacterial activity against pathogenic bacteria when compared to standard antibiotics like chloramphenicol .

Pharmacological Properties

The compound has been shown to possess various pharmacological properties:

  • Antioxidant Activity: Compounds with similar structures have been reported to exhibit high antioxidant effects.
  • Enzyme Inhibition: Certain derivatives were capable of inhibiting metabolic enzymes such as acetylcholinesterase (AChE), suggesting potential applications in treating neurological disorders .

Comparison with Similar Compounds

Comparison with Structural Analogs

Key Structural Analogs Identified

1-(2-Methoxyphenyl)-3-{[(3-Methylphenyl)methyl]sulfanyl}-1,2-Dihydropyrazin-2-one (BF38505)
  • Molecular Formula : C19H18N2O2S (MW: 338.42 g/mol) .
  • Substituent Differences :
    • 1-Position : 2-Methoxyphenyl (electron-donating group) vs. 3,4-difluorophenyl (electron-withdrawing).
    • 3-Position : (3-Methylphenyl)methylsulfanyl vs. (2-Methylphenyl)methylsulfanyl (steric variation).
3-(5-Bromofuran-2-Carbonyl)-1-(2-Chloropyridin-3-yl)Thiourea (BF38506)
  • Molecular Formula : C11H7BrClN3O2S (MW: 360.61 g/mol) .
  • Structural Divergence: Thiourea core with bromofuran and chloropyridinyl groups, differing entirely from the dihydropyrazinone scaffold.

Physicochemical and Hypothetical Pharmacological Comparisons

Table 1: Comparative Analysis of Key Compounds
Property Target Compound BF38505 BF38506
Core Structure Dihydropyrazinone Dihydropyrazinone Thiourea
1-Substituent 3,4-Difluorophenyl 2-Methoxyphenyl 2-Chloropyridin-3-yl
3-Substituent (2-Methylphenyl)methylsulfanyl (3-Methylphenyl)methylsulfanyl 5-Bromofuran-2-carbonyl
Molecular Weight (g/mol) ~332.37 338.42 360.61
Calculated logP* ~3.2 (higher lipophilicity) ~2.8 (moderate lipophilicity) ~2.5 (polar due to thiourea)
Hypothetical Solubility Low (fluorine-enhanced logP) Moderate (methoxy polarity) Low (bulky hydrophobic groups)

*logP values estimated via fragment-based methods (e.g., Crippen’s method).

Substituent-Driven Functional Insights

  • Fluorine’s inductive effect may reduce oxidative metabolism, improving metabolic stability.
  • Steric and Conformational Impact :
    • The 2-methyl vs. 3-methyl positioning in the sulfanyl group alters steric hindrance, which could influence binding to sterically sensitive targets.
  • Thioether vs. Thiourea :
    • The sulfanyl group in the target compound and BF38505 acts as a thioether, offering stability over BF38506’s thiourea, which may hydrolyze under physiological conditions .

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